N(sup 6)-(Iodoacetyl)-L-lysine

Description

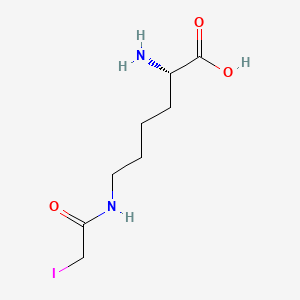

N⁶-(Iodoacetyl)-L-lysine is a chemically modified amino acid derivative where an iodoacetyl group is covalently attached to the ε-amino group of L-lysine. This modification introduces a reactive iodine atom, making the compound valuable in biochemical applications such as protein labeling, crosslinking, or studying enzyme-substrate interactions. The iodoacetyl group is highly electrophilic, enabling selective reactions with thiol groups (-SH) in cysteine residues under mild conditions. This specificity is critical for applications in proteomics and targeted drug delivery systems .

Properties

CAS No. |

90764-56-0 |

|---|---|

Molecular Formula |

C8H15IN2O3 |

Molecular Weight |

314.12 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-iodoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H15IN2O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |

InChI Key |

PEVDSQTZJOGTKZ-LURJTMIESA-N |

SMILES |

C(CCNC(=O)CI)CC(C(=O)O)N |

Isomeric SMILES |

C(CCNC(=O)CI)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CI)CC(C(=O)O)N |

Synonyms |

2-AIHA 2-amino-6-iodoacetamidohexanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

N⁶-(Iodoacetyl)-L-lysine belongs to a broader class of iodinated acetylated compounds. Below is a detailed comparison with structurally and functionally related molecules, supported by data from pharmaceutical and synthetic chemistry literature.

Structural and Functional Comparison

| Compound Name | Key Structural Features | Primary Applications | Reactivity/Specificity |

|---|---|---|---|

| N⁶-(Iodoacetyl)-L-lysine | L-lysine backbone with iodoacetyl at ε-amino | Protein labeling, enzyme studies | Targets cysteine thiols (-SH) |

| Iohexol Related Compound A | Triiodinated benzene ring with acetylated amines | Contrast agent in medical imaging | Inert; enhances X-ray absorption |

| Iodixanol Related Compound D | Diiodinated benzenedicarboxamide derivatives | Pharmaceutical impurity standard | Non-reactive; analytical use |

| o-Iodohippuric Acid | Iodinated hippuric acid | Renal function diagnostic agent | Metabolized by kidneys |

Key Observations :

- Iodine Content : N⁶-(Iodoacetyl)-L-lysine contains a single iodine atom, whereas contrast agents like Iohexol derivatives feature 2–3 iodine atoms for enhanced radiopacity .

- Backbone Complexity: Unlike iodinated aromatic compounds (e.g., Iohexol), N⁶-(Iodoacetyl)-L-lysine retains an amino acid backbone, enabling integration into peptides or proteins without disrupting biological activity.

- Reactivity : The iodoacetyl group in N⁶-(Iodoacetyl)-L-lysine is more reactive toward thiols than the acetylated amines in Iohexol derivatives, which are designed for stability in vivo .

Pharmacological and Biochemical Profiles

| Parameter | N⁶-(Iodoacetyl)-L-lysine | Iohexol Related Compound A | Iodoquinol |

|---|---|---|---|

| Molecular Weight | ~260 g/mol | ~821 g/mol | ~305 g/mol |

| Solubility | Water-miscible | Highly water-soluble | Low water solubility |

| Biological Half-life | Minutes (lab conditions) | Hours (in vivo) | Hours (antimicrobial use) |

Notes:

- Iodoquinol, an antimicrobial agent, leverages iodine’s antiseptic properties but lacks the thiol-targeting specificity of N⁶-(Iodoacetyl)-L-lysine .

Q & A

Q. What are the optimal reaction conditions for protein labeling using N⁶-(Iodoacetyl)-L-lysine?

The reactivity of the iodoacetyl group depends on pH and target residues. Histidyl side chains react at pH > 5 (unprotonated form), while amino groups (e.g., lysine or N-terminal amines) require pH > 7. To minimize side reactions (e.g., with tyrosine or tryptophan), perform reactions in the dark and avoid reducing agents like DTT, which can degrade the iodoacetyl group. Use buffers such as PBS or Tris-HCl (pH 7.5–8.5) for optimal conjugation efficiency. Post-reaction, purify labeled proteins via size-exclusion chromatography or dialysis to remove excess reagent .

Q. How can researchers verify the specificity of N⁶-(Iodoacetyl)-L-lysine conjugation to cysteine residues?

To confirm specificity:

- Control experiments : Block free thiols with iodoacetamide before labeling to assess non-specific binding.

- Mass spectrometry : Compare peptide masses before and after labeling to identify modified cysteine residues.

- Competitive assays : Use thiol-reactive probes (e.g., maleimide derivatives) to compete for cysteine binding. Ensure reaction conditions exclude nucleophilic residues (e.g., histidine) by maintaining pH < 7 when targeting cysteine exclusively .

Advanced Research Questions

Q. How can N⁶-(Iodoacetyl)-L-lysine be integrated into redox proteomics to study cysteine oxidation states?

Design a multiplexed workflow using iodoacetyl tandem mass tags (iodoacetyl-TMT):

- Sample preparation : Treat reduced and oxidized cellular lysates with N⁶-(Iodoacetyl)-L-lysine under controlled pH (7.5–8.0).

- Quenching : Terminate reactions with excess β-mercaptoethanol.

- Digestion and labeling : Proteolyze samples with trypsin, then tag peptides with TMT reagents.

- LC-MS/MS analysis : Quantify redox-modified cysteines via isotopic ratios. Include controls (e.g., untreated lysates) to normalize baseline oxidation .

Q. What experimental design considerations are critical for minimizing artifacts in long-term labeling studies?

- Stability of the iodoacetyl group : Store the compound in anhydrous DMSO at -20°C, shielded from light to prevent iodine liberation.

- Temporal controls : Include time-point-specific aliquots to track degradation.

- Cross-reactivity mitigation : Use low temperatures (4°C) during labeling to slow non-specific reactions with histidine or lysine. Validate results with orthogonal methods, such as Western blotting using anti-cysteine oxidation antibodies .

Q. How should researchers address contradictory data in labeling efficiency across replicate experiments?

Potential sources of variability include:

- Protein conformation : Steric hindrance may reduce accessibility. Use denaturing conditions (e.g., 0.1% SDS) to expose buried cysteines.

- Redox state variability : Pre-treat samples with reducing agents (e.g., TCEP) to standardize thiol availability, followed by careful quenching.

- Instrumental variability : Normalize MS data using internal standards (e.g., heavy isotope-labeled peptides). Apply statistical tests (ANOVA) to assess significance of technical vs. biological variance .

Q. What methodologies are recommended for quantifying labeling efficiency and stoichiometry?

- UV-Vis spectroscopy : Measure absorbance at 280 nm to estimate protein concentration and calculate molar ratios.

- Ellman’s assay : Quantify free thiols before/after labeling to determine unmodified cysteines.

- Quantitative MS : Use label-free or isotopic tagging (e.g., SILAC) to compare modified vs. unmodified peptide intensities. Report efficiency as [(initial thiols - residual thiols)/initial thiols] × 100% .

Methodological Best Practices

- Data presentation : Include raw mass spectra, chromatograms, and statistical summaries (mean ± SEM) in supplementary materials. Use line graphs to show pH-dependent reactivity or bar charts for labeling efficiency across conditions .

- Reproducibility : Document buffer compositions, reaction times, and storage conditions in detail. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.